molecular formula C13H13F5O2 B7997524 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone

Cat. No.: B7997524
M. Wt: 296.23 g/mol
InChI Key: SKWBISLDTXVDFO-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone is an organic compound that contains multiple fluorine atoms, which often makes it highly chemically reactive and useful in various applications. This compound is characterized by the presence of both aromatic and aliphatic structures, enabling it to engage in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multiple routes, but the most common method involves the reaction between a substituted phenol and a trifluoroacetylating agent. The following step-by-step route illustrates one method:

  • Phenol Derivative Preparation: The starting material, a phenol derivative with the necessary substitution pattern (3,4-Difluoro-5-isopentyloxyphenol), is prepared.

  • Trifluoroacetylation: The phenol derivative undergoes a trifluoroacetylation reaction using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base like pyridine or triethylamine.

  • Reaction Conditions: This reaction typically proceeds at low temperatures (0-5°C) to avoid decomposition of the intermediates.

Industrial Production Methods: In industrial settings, the scale-up of this synthesis involves optimization for yield and purity, often using continuous flow reactors for better control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

  • Oxidation: Can form corresponding acids or other oxidized products under strong oxidizing conditions.

  • Reduction: Ketone group reduction can lead to alcohol derivatives.

  • Nucleophilic Substitution: Fluorine atoms often act as leaving groups in the presence of nucleophiles.

Common Reagents and Conditions:
  • Oxidation: Potassium permanganate, chromium trioxide in sulfuric acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed: The products formed depend on the type of reaction and the reaction conditions. For example, oxidation typically yields carboxylic acids, while reduction gives alcohols.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound can be used as an intermediate to introduce both trifluoromethyl and difluoro groups into complex molecules, aiding the development of drugs, agrochemicals, and materials.

Biology and Medicine: In medicinal chemistry, fluorinated compounds, including this one, often exhibit enhanced biological activity. This compound's derivatives may show potential as enzyme inhibitors or receptor agonists/antagonists.

Industry: This compound can be used in the manufacture of specialty chemicals, polymers, and high-performance materials due to its unique chemical properties.

Mechanism of Action

The effects exerted by 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone largely depend on its ability to interact with various molecular targets. This interaction often involves binding to active sites on proteins or enzymes, altering their activity and thus influencing biological pathways.

Molecular Targets and Pathways: The fluorinated phenyl ring can enhance binding affinity to proteins, making it valuable in drug discovery and development. The exact pathways it affects depend on the context of its use in biological systems.

Comparison with Similar Compounds

Similar Compounds:

  • 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanone: Similar structure but without the isopentyloxy group.

  • 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethanone: Difluorination is replaced with methylation.

That's a whirlwind tour of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone. How's that for a deep dive into the fascinating world of organic compounds?

Properties

IUPAC Name

1-[3,4-difluoro-5-(3-methylbutoxy)phenyl]-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F5O2/c1-7(2)3-4-20-10-6-8(5-9(14)11(10)15)12(19)13(16,17)18/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWBISLDTXVDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C(=CC(=C1)C(=O)C(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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